

Application Note: Protocol for Dissolving Trimetozine for In Vivo Experiments

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Compound of Interest

Compound Name: Trimetozine

Cat. No.: B1683654

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Audience: This document is intended for researchers, scientists, and drug development professionals requiring a standardized protocol for the preparation of **Trimetozine** for in vivo experimental use.

Purpose: To provide a detailed, step-by-step methodology for the solubilization of **Trimetozine** (CAS: 635-41-6), a sedative with mild tranquilizing effects, to ensure consistent and safe administration in animal models.^{[1][2]} This protocol outlines several vehicle formulations suitable for various administration routes.

Physicochemical & Toxicity Data

A summary of essential properties for **Trimetozine** is provided below. This data is critical for accurate dose calculations and for understanding the compound's general characteristics.

| Property | Value | Source |
|--|---|--------|
| Molecular Formula | C ₁₄ H ₁₉ NO ₅ | [3] |
| Molecular Weight | 281.30 g/mol | [3][4] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 120-122 °C | [1][4] |
| General Solubility | Slightly soluble in water and alcohol | [4] |
| Acute Oral Toxicity (LD ₅₀ , Rat) | 1800 mg/kg | [1] |
| GHS Classification | Warning: Harmful if swallowed (H302) | [3] |

Solubility & Vehicle Formulations

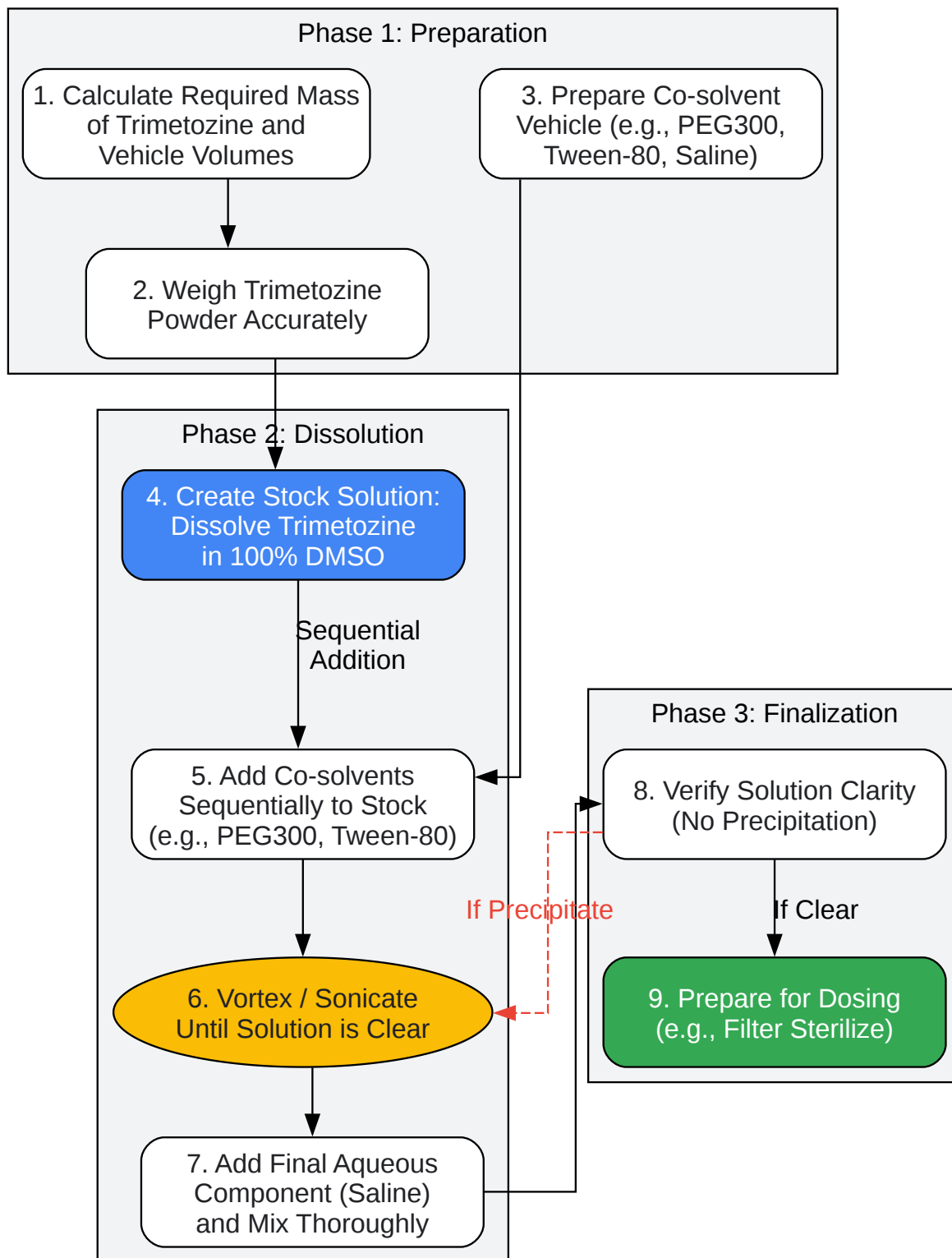
Trimetozine is poorly soluble in aqueous solutions, necessitating the use of co-solvents and surfactants for in vivo preparations. Below are validated vehicle formulations for achieving clear, injectable solutions. The choice of vehicle will depend on the desired administration route (e.g., oral, intraperitoneal) and experimental constraints.

| Vehicle Composition | Achievable Concentration | Administration Route |
|--|--------------------------|--|
| DMSO | ≥ 25 mg/mL (88.87 mM) | Stock solution only |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (8.89 mM) | Oral (p.o.), Intraperitoneal (i.p.) |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (8.89 mM) | Intravenous (i.v.), Intraperitoneal (i.p.) |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (8.89 mM) | Oral (p.o.), Subcutaneous (s.c.) |

Note: The formulations provided by chemical suppliers indicate a solubility of at least 2.5 mg/mL; the saturation point may be higher.[5] It is recommended to perform a small-scale test to confirm solubility at your target concentration.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for preparing a **Trimetozine** dosing solution for in vivo administration.



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